molecular formula C12H11NO B271354 2-amino-1-(2-naphthyl)ethanone

2-amino-1-(2-naphthyl)ethanone

Cat. No.: B271354
M. Wt: 185.22 g/mol
InChI Key: CYZIVKKJMQBWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-naphthyl)ethanone is an aromatic ketone featuring a naphthalene moiety substituted at the 2-position and an amino group attached to the ethanone backbone. The naphthyl group enhances lipophilicity, which may improve blood-brain barrier penetration, while the amino group offers a site for derivatization or interaction with biological targets .

Properties

IUPAC Name

2-amino-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZIVKKJMQBWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(2-naphthyl)ethanone typically involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an intermediate 2-naphthyl ketoxime. This intermediate undergoes a rearrangement reaction in the presence of polyphosphoric acid to yield 2-acetyl naphthylamine. Finally, deacetylation of 2-acetyl naphthylamine produces this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-amino-1-(2-naphthyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into naphthylamines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Naphthylamines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-amino-1-(2-naphthyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 2-amino-1-(2-naphthyl)ethanone include derivatives with heterocyclic or functional group substitutions at the ethanone position. These modifications significantly alter pharmacological and physicochemical properties:

Compound Name Substituent Groups Key Structural Differences
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone Imidazole ring Replaces amino group with imidazole
1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone Triazole ring Substitutes amino with triazole
1-(2-Naphthyl)-2-(pyrazol-1-yl)ethanone Pyrazole ring Amino group replaced by pyrazole
2-Amino-1-(2-hydroxyphenyl)ethanone Hydroxyphenyl group Naphthyl replaced by hydroxyphenyl
2-(Thiadiazol-2-ylthio)-1-(1-naphthyl)ethanone Thiadiazole-thioether Amino replaced by thiadiazole-thioether
Pharmacological Activity

Anticonvulsant Activity :

  • Imidazole Derivatives: 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone oxime esters exhibit potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For example, specific oxime ether derivatives showed ED₅₀ values < 30 mg/kg in mice .
  • Triazole Derivatives: Replacing imidazole with triazole (e.g., 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone) retained anticonvulsant efficacy, with notable activity at 30 mg/kg in PTZ-induced seizures .

Cytotoxic Activity :

  • Pyrazole Derivatives: 1-(2-Naphthyl)-2-(pyrazol-1-yl)ethanone oxime esters demonstrated cytotoxicity in mouse fibroblast (L929) and human neuroblastoma (SH-SY5Y) cell lines, with IC₅₀ values ranging from 12–45 μM. Pyrazole substituents enhanced membrane permeability due to moderate logP values (~3.5) .

Other Activities :

Physicochemical Properties
  • Melting Points: Thiadiazole-thioether derivative: 189–190°C . 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride: 177°C (decomposes) .
  • Lipophilicity : Pyrazole-containing oxime esters exhibited logP values of 3.4–3.7, optimizing cell membrane penetration .
  • Solubility: Hydroxyphenyl derivatives (e.g., 2-amino-1-(2-hydroxyphenyl)ethanone) likely have higher aqueous solubility due to polar hydroxyl groups, whereas naphthyl-based analogs are more lipophilic .

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